molecular formula C20H17Cl2N3O2S B10946575 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B10946575
M. Wt: 434.3 g/mol
InChI Key: QDKHZWXSWIALJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a dichlorophenyl group, a pyrimidinyl group, and an ethoxyphenyl group connected through a sulfanyl linkage to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the dichlorophenyl-pyrimidinyl intermediate. This intermediate is then reacted with a sulfanyl reagent to introduce the sulfanyl group. Finally, the ethoxyphenylacetamide moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17Cl2N3O2S

Molecular Weight

434.3 g/mol

IUPAC Name

2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H17Cl2N3O2S/c1-2-27-17-5-3-16(4-6-17)24-19(26)12-28-20-23-8-7-18(25-20)13-9-14(21)11-15(22)10-13/h3-11H,2,12H2,1H3,(H,24,26)

InChI Key

QDKHZWXSWIALJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.